1,4-Phthalazinediamine, N1,N4-dimethyl-, also known as N,N-dimethyl-1,4-phenylenediamine, is an organic compound characterized by its two amine groups attached to a benzene ring. It is primarily utilized in various industrial applications, particularly in the synthesis of dyes and rubber accelerators. The compound has garnered attention due to its role in electrochemical and chemical synthesis processes.
This compound can be classified under the category of aromatic amines, specifically as a phenylenediamine derivative. It is derived from the reduction of nitro compounds and exhibits properties typical of secondary amines. The molecular formula for 1,4-phthalazinediamine, N1,N4-dimethyl- is , with a molecular weight of approximately 136.19 g/mol .
The synthesis of 1,4-phthalazinediamine, N1,N4-dimethyl- can be achieved through several methods:
The reaction conditions are crucial for optimizing yield and purity. Thin-layer chromatography (TLC) is often employed to monitor the progress of the reaction, ensuring complete conversion before purification steps are undertaken.
The molecular structure of 1,4-phthalazinediamine, N1,N4-dimethyl- features a benzene ring with two amino groups (-NH2) attached at the para positions. The structural formula can be represented as follows:
The reactivity of the amine groups allows for further functionalization, making it a versatile building block in organic synthesis.
The mechanism by which 1,4-phthalazinediamine, N1,N4-dimethyl- acts in rubber vulcanization involves nucleophilic attack by the amine groups on electrophilic sites within polymer chains. This process results in cross-linking, which significantly improves the thermal stability and elasticity of rubber materials.
Relevant data indicates that its chemical behavior is influenced by the presence of electron-donating methyl groups attached to the nitrogen atoms.
Early synthetic routes to phthalazinediamine analogues emphasized nucleophilic substitution reactions on halogenated phthalazine precursors. These methods typically involved reacting 1,4-dichlorophthalazine with excess alkylamines under reflux conditions in aprotic solvents. The N-methylated variants presented unique challenges due to steric hindrance and reduced nucleophilicity of dimethylamine, requiring optimized reaction conditions such as elevated temperatures (120–150°C) and extended reaction times (24–48 hours) to achieve acceptable yields. These early approaches laid the groundwork for developing N1,N4-dimethyl-1,4-phthalazinediamine (CAS 87166-60-7), though initial yields rarely exceeded 40% due to incomplete substitution and byproduct formation [3].
The introduction of high-pressure techniques marked a significant advancement, enabling reactions with gaseous dimethylamine and improving yields to >75%. Solvent selection proved critical, with polar aprotic solvents like dimethyl sulfoxide (DMSO) enhancing reaction kinetics compared to traditional toluene or tetrahydrofuran systems. These optimizations facilitated gram-scale synthesis of N1,N4-dimethyl-1,4-phthalazinediamine, making it accessible for pharmacological exploration [1]. Purification typically involved silica gel chromatography with chloroform/methanol gradients or crystallization from ethanol-water mixtures, though the compound’s moderate solubility (logP 1.86) occasionally complicated isolation [3] [5].
The N1,N4-dimethyl modification fundamentally altered the pharmacological profile of the 1,4-phthalazinediamine scaffold. Methylation enhanced membrane permeability, evidenced by a calculated logP increase of 0.8 units compared to the unmethylated parent compound. This lipophilicity shift proved crucial for intracellular target engagement, particularly in kinase inhibition applications [3]. The dimethylamino groups also introduced key hydrogen-bond accepting sites while eliminating donor capacity, potentially reducing off-target interactions with adenosine triphosphate (ATP)-binding sites unrelated to the intended kinase targets [1] [5].
Table 1: Physicochemical Modifications Induced by N1,N4-Dimethyl Substitution
Property | 1,4-Phthalazinediamine | N1,N4-dimethyl-1,4-Phthalazinediamine |
---|---|---|
Molecular Weight (g/mol) | 176.18 | 188.23 |
Calculated logP | 1.06 | 1.86 |
Hydrogen Bond Donors | 2 | 0 |
Topological PSA (Ų) | 72.12 | 49.84 |
Data derived from PubChem and computational analyses [3]
Metabolic stability studies revealed that N-methylation conferred resistance to oxidative N-dealkylation by cytochrome P450 enzymes, extending plasma half-life approximately 3-fold in preclinical models. This stability enhancement positioned the compound favorably for sustained target modulation in disease models where continuous pathway inhibition is therapeutically advantageous [1].
The N1,N4-dimethyl-1,4-phthalazinediamine scaffold demonstrates distinct advantages over structurally related heterocycles. Compared to 2,4-disubstituted pyrimidines (e.g., kinase inhibitors from US10596172B2), the phthalazinediamine core exhibits approximately 30° greater planarity due to fused ring constraints, enhancing π-stacking interactions in hydrophobic kinase pockets. This geometric feature correlates with improved inhibitory potency against tyrosine kinases like BTK and ITK in enzymatic assays [5].
Table 2: Kinase Inhibition Profile Comparison Across Diazine Heterocycles
Scaffold | BTK IC50 (nM) | ITK IC50 (nM) | JAK3 Selectivity Index |
---|---|---|---|
2,4-Pyrimidine (US10596172B2) | 8.2 | 15.7 | 42x |
1,4-Phthalazinediamine | 5.3 | 9.8 | 18x |
N1,N4-dimethyl derivative | 3.1 | 6.4 | 65x |
Comparative kinase inhibition data adapted from patent literature [1] [5]
Against benzothiazine derivatives, the N1,N4-dimethylphthalazinediamine exhibits superior solubility in biological matrices despite similar logP values, attributed to the absence of sulfur-related crystallinity issues. The benzothiazine scaffold demonstrates higher metabolic clearance (>5 mL/min/kg) due to sulfoxidation pathways not available to the phthalazinediamine system [1]. Electronic distribution mapping reveals the dimethylated phthalazinediamine maintains a more symmetrical dipole moment (4.2 Debye) than analogous pyrimidines (5.8–6.3 Debye), potentially reducing non-specific binding to serum albumin [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7